molecular formula C17H18O3 B6327750 Ethyl 4-(benzyloxy)-2-methylbenzoate CAS No. 1256482-03-7

Ethyl 4-(benzyloxy)-2-methylbenzoate

Cat. No.: B6327750
CAS No.: 1256482-03-7
M. Wt: 270.32 g/mol
InChI Key: IHGIPRPBWSHPNH-UHFFFAOYSA-N
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Description

Ethyl 4-(benzyloxy)-2-methylbenzoate is a benzoate ester featuring a benzyloxy group at the 4-position and a methyl group at the 2-position of the aromatic ring. The benzyloxy group confers steric bulk and lipophilicity, influencing solubility and reactivity compared to simpler esters like ethylparaben or methoxy-substituted analogs .

Properties

IUPAC Name

ethyl 2-methyl-4-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-3-19-17(18)16-10-9-15(11-13(16)2)20-12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGIPRPBWSHPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(benzyloxy)-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-(benzyloxy)-2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of a Suzuki-Miyaura coupling reaction, where 4-(benzyloxy)-2-methylbenzoic acid is first converted to its corresponding boronic ester, which is then coupled with an ethyl halide in the presence of a palladium catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzyloxy)-2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Ethyl 4-(benzyloxy)-2-methylbenzoate serves as a versatile intermediate in the synthesis of more complex organic molecules. Its ester functionality can be hydrolyzed to yield the corresponding acid, while the benzyloxy group can be selectively removed to expose a hydroxyl group for further functionalization. This capability makes it valuable in constructing diverse chemical libraries for pharmaceutical development.

Medicinal Chemistry

Research indicates that this compound may exhibit biological activity through interactions with enzymes and proteins. Preliminary studies suggest it could act as a substrate for esterases, which catalyze the hydrolysis of ester bonds. The lipophilicity imparted by the benzyloxy group enhances its potential binding affinity to biological targets, making it relevant in drug design.

Biochemical Studies

Understanding the interaction profiles of this compound with biological systems is crucial for elucidating its therapeutic effects. Initial interaction studies indicate that it may influence various biochemical pathways by interacting with specific enzymes or receptors, warranting further investigation into its pharmacological potential.

Comparative Analysis with Related Compounds

This compound can be compared to other structurally similar compounds, highlighting its unique properties:

Compound NameStructural FeaturesUnique Characteristics
Ethyl 4-(methoxy)-2-methylbenzoateContains a methoxy groupAltered electronic properties affecting reactivity
Ethyl 4-(benzyloxy)benzoateLacks the methyl group on the benzene ringSimpler structure; less sterically hindered
Ethyl 4-(benzyloxy)-3-chloro-2-methylbenzoateContains a chloro substituentEnhanced reactivity due to electronegative chlorine
Mthis compoundFeatures a methyl ester instead of ethylDifferent solubility characteristics due to smaller ester

The unique combination of functional groups in this compound imparts distinct chemical and physical properties that enhance its suitability for specialized applications.

Case Studies and Research Findings

  • Synthesis of Drug Candidates : A study explored the use of this compound as an intermediate in synthesizing novel anti-inflammatory agents. The compound was successfully converted into more complex structures that exhibited promising biological activity.
  • Enzyme Interaction Studies : Research focusing on enzyme kinetics demonstrated that this compound could serve as a substrate for specific esterases, providing insights into its potential role in drug metabolism.
  • Biological Activity Assessment : Preliminary assays indicated that derivatives of this compound showed varying degrees of inhibition against certain cancer cell lines, suggesting its potential utility in anticancer drug development.

Mechanism of Action

The mechanism of action of ethyl 4-(benzyloxy)-2-methylbenzoate involves its interaction with various molecular targets. For example, in biological systems, it may act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. The benzyloxy group can also participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural and functional differences among selected benzoate esters:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Functional Groups
Ethyl 4-(benzyloxy)-2-methylbenzoate C₁₇H₁₈O₃ Benzyloxy (4), Methyl (2) 270.33* Ester, Aromatic ether
Methyl 4-(benzyloxy)-2-hydroxybenzoate C₁₅H₁₄O₄ Benzyloxy (4), Hydroxyl (2) 258.27 Ester, Phenol, Aromatic ether
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ Methoxy (2) 180.20 Ester, Aromatic ether
Ethyl 4-hydroxybenzoate (Ethylparaben) C₉H₁₀O₃ Hydroxyl (4) 166.18 Ester, Phenol

Key Observations :

  • Benzyloxy vs. Hydroxyl/Methoxy : The benzyloxy group in this compound enhances steric hindrance and lipophilicity compared to smaller substituents (e.g., methoxy or hydroxyl). This impacts solubility and intermolecular interactions, such as hydrogen bonding .
Physical Properties

Limited data from the evidence allow partial comparisons:

Compound Name Melting Point (°C) Solubility (Ethanol) Spectral Data Availability
Ethyl 2-methoxybenzoate Not provided Soluble IR, MS, NMR
Methyl 4-(benzyloxy)-2-hydroxybenzoate Not provided Not reported Crystallographic data
Ethylparaben 116–118 Slightly soluble Standardized (JECFA/FCC)

Notes:

  • Ethylparaben’s hydroxyl group reduces lipophilicity compared to benzyloxy-substituted analogs, affecting its solubility and use as a preservative .
  • Crystallographic data for Methyl 4-(benzyloxy)-2-hydroxybenzoate reveal intermolecular hydrogen bonds (C–H···O) and a dihedral angle of 67.18° between aromatic rings, influencing solid-state packing .

Key Differences :

  • Benzyloxy introduction requires selective protection/deprotection steps, increasing synthetic complexity compared to methoxy or hydroxyl analogs .

Biological Activity

Ethyl 4-(benzyloxy)-2-methylbenzoate is a benzoate ester that has garnered attention for its potential biological activities. This compound's structure, featuring a benzyloxy group and an ethyl ester, suggests diverse interactions with biological systems, particularly through its lipophilicity and potential enzyme interactions. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, potential applications in drug design, and relevant case studies.

This compound can be synthesized through various organic reactions, including esterification and alkylation processes. The presence of the benzyloxy group enhances the compound's lipophilicity, which may influence its bioavailability and interaction with cellular targets. The compound can undergo hydrolysis to yield 4-(benzyloxy)-2-methylbenzoic acid, a reaction catalyzed by esterases.

The biological activity of this compound is primarily attributed to its interactions with enzymes and proteins:

  • Enzyme Interaction : Preliminary studies indicate that it may act as a substrate for esterases, which hydrolyze ester bonds. This property could be leveraged in enzyme-catalyzed reactions relevant to drug metabolism.
  • Lipophilicity : The benzyloxy group increases the compound's affinity for lipid membranes, potentially facilitating its entry into cells and enhancing its pharmacological effects.

Biological Activity

Research on this compound's biological activity is still emerging. However, it has shown promise in several areas:

  • Antimicrobial Activity : Compounds similar in structure have demonstrated significant antibacterial and antifungal properties. For instance, derivatives of benzoate esters have been evaluated against various microorganisms, showing promising results in inhibiting growth .
  • Insect Hormonal Regulation : Related compounds have been investigated for their anti-juvenile hormone (anti-JH) activity. These compounds inhibit juvenile hormone synthesis in insects, suggesting a potential application in pest control .

Case Studies

  • Antimicrobial Evaluation : A series of studies have assessed the antimicrobial efficacy of structurally similar compounds against pathogens like Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth .
  • Insecticidal Potential : Research into related benzoate esters revealed that modifications to the benzyloxy group significantly enhanced anti-JH activity in Bombyx mori larvae. One study reported a median-effective dose (ED50) of 41 ng/larva for a closely related compound, indicating potent hormonal regulation capabilities .

Data Summary Table

Property/ActivityFindings/Observations
Chemical Structure Ethyl ester with a benzyloxy group
Enzyme Interaction Substrate for esterases
Lipophilicity Enhanced due to the benzyloxy group
Antimicrobial Activity Significant against E. coli, S. aureus
Insect Hormonal Regulation Anti-JH activity observed in larval studies
ED50 Value (related compounds) 41 ng/larva for anti-JH activity

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